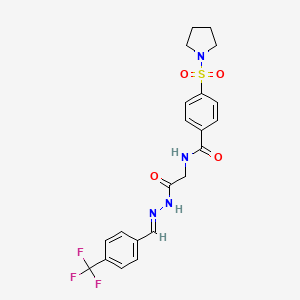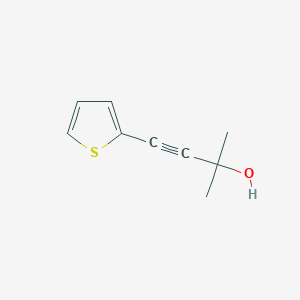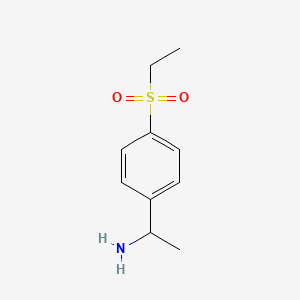![molecular formula C10H22N4O B2531931 N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide CAS No. 887833-64-9](/img/structure/B2531931.png)
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, also known as N-acetyl-2-piperazin-1-ylacetamide, is an organic compound and a derivative of piperazine. It is a white solid with a melting point of 135°C and a boiling point of 242°C. It is soluble in water and organic solvents, and is used in a variety of industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, which are structurally related to N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, have been synthesized and evaluated for antiallergy activity. These compounds, particularly N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, showed significant activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for detecting compounds with antiallergic activity (Walsh et al., 1990).
Anti-acetylcholinesterase Properties
Compounds with structural similarities to this compound, particularly benzothiazole derivatives with piperazine and thiocarbamate moieties, have been investigated for their anticholinesterase properties. These compounds showed potential as anticholinesterase agents, with dimethylamino ethyl or dimethylamino propyl substituents identified as the active compounds (Mohsen et al., 2014).
Antimicrobial Activity
1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are analogous to this compound, have been synthesized and exhibited notable antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014).
CO2 Absorption Performance
Piperazine, structurally related to this compound, has been used to enhance CO2 absorption in 2-diethylaminoethanol (DEAE) and 1-dimethylamino-2-propanol (DMA2P) aqueous solutions. The study demonstrated the effect of CO2 partial pressure on the absorption performance in these solutions (Zhang et al., 2020).
Anti-Cancer Activity
O-Arylated diazeniumdiolates, including compounds structurally related to this compound, have demonstrated broad-spectrum anti-cancer activity in various rodent cancer models. These compounds, designed to release cytotoxic nitric oxide, have shown potential for treating various tumor types (Keefer, 2010).
Antitumor Activity
Derivatives of this compound, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. Some derivatives exhibited significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Topoisomerase I-Targeting Activity
2,3-Dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one, related to this compound, has been identified as a novel topoisomerase I-targeting agent with potent cytotoxic activity, suggesting its potential for cancer treatment (Ruchelman et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQJRWGVWUMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)

![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)

![Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate](/img/structure/B2531863.png)


![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)